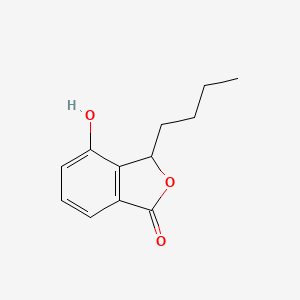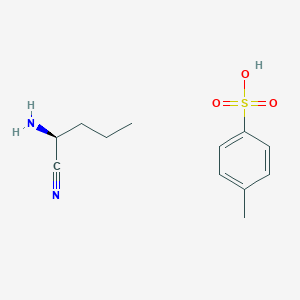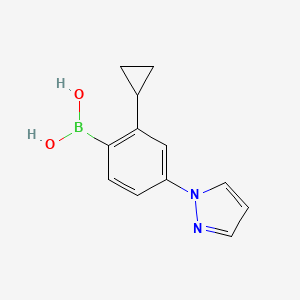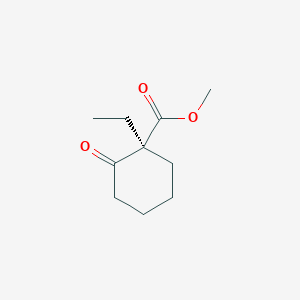![molecular formula C6H16N2O8S2 B14078889 1,4-diazabicyclo[2.2.2]octane;sulfuric acid CAS No. 100242-19-1](/img/structure/B14078889.png)
1,4-diazabicyclo[2.2.2]octane;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diazabicyclo[222]octane; sulfuric acid is a compound formed by the combination of 1,4-diazabicyclo[222]octane and sulfuric acid 1,4-Diazabicyclo[22It is a highly nucleophilic tertiary amine base used as a catalyst and reagent in polymerization and organic synthesis . Sulfuric acid is a strong mineral acid with the molecular formula H₂SO₄, widely used in various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Diazabicyclo[2.2.2]octane can be synthesized through the reaction of ethylenediamine with formaldehyde. The reaction typically involves heating the reactants in the presence of a catalyst to form the bicyclic structure . Sulfuric acid is produced industrially by the contact process, which involves the catalytic oxidation of sulfur dioxide to sulfur trioxide, followed by absorption in water to form sulfuric acid.
Industrial Production Methods
Industrial production of 1,4-diazabicyclo[2.2.2]octane involves the continuous reaction of ethylenediamine with formaldehyde under controlled conditions to ensure high yield and purity . Sulfuric acid is produced on a large scale using the contact process, which is highly efficient and widely used in the chemical industry.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diazabicyclo[2.2.2]octane undergoes various types of reactions, including:
Oxidation: It can be oxidized to form N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions due to its high nucleophilicity.
Common Reagents and Conditions
Common reagents used in reactions with 1,4-diazabicyclo[2.2.2]octane include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or acetone .
Major Products
Major products formed from reactions with 1,4-diazabicyclo[2.2.2]octane include N-oxides, secondary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,4-Diazabicyclo[2.2.2]octane; sulfuric acid has numerous scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,4-diazabicyclo[2.2.2]octane involves its role as a nucleophilic catalyst. It facilitates various organic reactions by donating electron pairs to electrophilic centers, thereby increasing the reaction rate. The molecular targets and pathways involved include the activation of carbonyl compounds and the stabilization of transition states in catalytic cycles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinuclidine: Similar in structure but has one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with a different arrangement of nitrogen atoms.
Uniqueness
1,4-Diazabicyclo[2.2.2]octane is unique due to its high nucleophilicity and ability to act as a strong Lewis base. Its structure allows for the formation of stable complexes with various reagents, making it highly versatile in organic synthesis .
Eigenschaften
CAS-Nummer |
100242-19-1 |
|---|---|
Molekularformel |
C6H16N2O8S2 |
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
1,4-diazabicyclo[2.2.2]octane;sulfuric acid |
InChI |
InChI=1S/C6H12N2.2H2O4S/c1-2-8-5-3-7(1)4-6-8;2*1-5(2,3)4/h1-6H2;2*(H2,1,2,3,4) |
InChI-Schlüssel |
STYHYXLLISQONU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCN1CC2.OS(=O)(=O)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cadmate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-(9CI)](/img/structure/B14078815.png)




![6-Amino-4-[(3-chloro-4-fluorophenyl)amino]-7-quinazolinol](/img/structure/B14078845.png)



![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14078865.png)

![6-Bromo-1-[(4-bromophenyl)methyl]indole](/img/structure/B14078875.png)
![1H-Pyrazolo[3,4-b]quinoline, 4-(4-methoxyphenoxy)-3-methyl-](/img/structure/B14078883.png)
